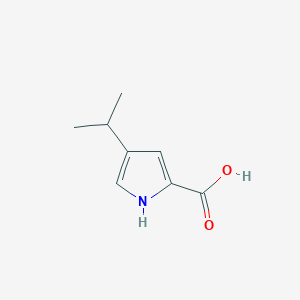

4-Isopropyl-1H-pyrrole-2-carboxylic Acid

Description

4-Isopropyl-1H-pyrrole-2-carboxylic acid (CAS 90087-23-3) is a pyrrole derivative with a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . The compound features a pyrrole ring substituted with an isopropyl group at position 4 and a carboxylic acid group at position 2. Its moderate molecular weight and balanced hydrophobicity make it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

4-propan-2-yl-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C8H11NO2/c1-5(2)6-3-7(8(10)11)9-4-6/h3-5,9H,1-2H3,(H,10,11) |

InChI Key |

FGRVVXIXWZZBCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CNC(=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-1H-pyrrole-2-carboxylic Acid can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with isopropylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields .

Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups, making it a versatile method for synthesizing pyrrole derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and bioavailability in drug development.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methanol, H₂SO₄, reflux | Methyl 4-isopropyl-1H-pyrrole-2-carboxylate | 85–90% | |

| Ethanol, HCl gas, 65°C | Ethyl 4-isopropyl-1H-pyrrole-2-carboxylate | 78% |

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol. Acid catalysts (e.g., H₂SO₄) accelerate the reaction.

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, forming 4-isopropylpyrrole.

| Conditions | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Cu powder, quinoline | — | 200°C | 70% | |

| NaOH, ethylene glycol | — | 160°C | 65% |

Application : Generates simpler pyrrole derivatives for further functionalization .

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution preferentially at the 3- and 5-positions due to electron-rich aromaticity.

Key Insight : The isopropyl group sterically hinders the 4-position, directing substitution to the 3- and 5-positions .

Alkylation and Rearrangement

Alkylation at the nitrogen or ring positions is feasible, though competing rearrangements may occur under Lewis acid catalysis.

| Substrate | Reagents | Product | Yield | Note | Reference |

|---|---|---|---|---|---|

| Methyl 4-isopropyl-2-carboxylate | AlCl₃, isopropyl chloride | Methyl 5-isopropyl-4-isopropyl-2-carboxylate | 50% | Rearrangement observed |

Mechanism : Aluminum chloride catalyzes Friedel-Crafts alkylation, but steric effects promote isomerization .

Amide Formation

The carboxylic acid reacts with amines to form bioactive amides, pivotal in drug design.

SAR Insight : Methylation of the pyrrole nitrogen reduces activity by disrupting hydrogen bonding with biological targets .

Metal Coordination

The carboxylic acid and pyrrole nitrogen act as ligands for transition metals.

| Metal Salt | Conditions | Complex Formed | Application | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | Ethanol, RT | Bis(4-isopropylpyrrole-2-carboxylato)copper | Catalytic oxidation | |

| FeCl₃ | DMF, 60°C | Iron(III)-pyrrole carboxylate polymer | Magnetic materials |

Biological Interactions

The compound inhibits Listeria monocytogenes biofilms by disrupting extracellular polymeric substances (EPS):

| Parameter | Effect of 0.75 mg/mL PCA | Reference |

|---|---|---|

| EPS polysaccharide production | ↓75.63% | |

| Metabolic activity | ↓48.58% (via XTT assay) | |

| Hemolytic activity | Complete suppression |

Comparative Reactivity

Substituents significantly alter reactivity:

Scientific Research Applications

Pharmaceutical Applications

4-Isopropyl-1H-pyrrole-2-carboxylic acid has shown promise in drug development, particularly as a lead compound for antiviral agents. Its derivatives have been investigated for their inhibitory effects on HIV-1 integrase, an enzyme critical for viral replication. Molecular docking studies indicate that this compound effectively binds to the active site of integrase, enhancing its potential as a scaffold for further drug design efforts .

Case Study: HIV-1 Integrase Inhibition

- Objective: Evaluate the inhibitory potency of this compound derivatives on HIV-1 integrase.

- Findings: Structural modifications at specific positions on the pyrrole core significantly improved binding affinity and inhibitory activity against integrase.

Anti-inflammatory and Anticancer Properties

Research has indicated that compounds with similar structures to this compound may possess anti-inflammatory and anticancer properties. The carboxylic acid moiety is crucial for these biological activities, allowing for interactions with various biological targets .

Case Study: Anti-inflammatory Activity

- Objective: Investigate the anti-inflammatory effects of pyrrole derivatives.

- Findings: Certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic uses in inflammatory diseases .

Material Science

In material science, this compound is being explored as a building block for synthesizing novel polymers and materials due to its unique chemical structure. Its ability to form stable complexes can be utilized in creating advanced materials with specific properties.

Case Study: Polymer Synthesis

- Objective: Synthesize novel polymers using this compound as a monomer.

- Findings: The resulting polymers exhibited enhanced thermal stability and mechanical properties, indicating their potential application in various industrial sectors .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes key similarities and differences:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-Methyl-1H-pyrrole-2-carboxylic Acid | 0.96 | Methyl substitution at C3; different activity profile |

| 4-Methyl-1H-pyrrole-2-carboxylic Acid | 0.96 | Methyl group at C4; influences binding interactions differently |

| 5-Methyl-1H-pyrrole-2-carboxylic Acid | 0.93 | Methyl at C5; affects sterics around the carboxyl group |

| 6-Methyl-1H-pyrrole-2-carboxylic Acid | 0.93 | Methyl at C6; alters electronic properties |

| 7-Isopropyl-1H-pyrrole-2-carboxylic Acid | 0.92 | Isopropyl group at C7; distinct pharmacological effects |

Mechanism of Action

The mechanism of action of 4-Isopropyl-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, further modulating its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Research Findings

A. Functional Group Impact on Reactivity

- Electron-Withdrawing Groups (EWGs): The cyano group in 4-cyano-1H-pyrrole-2-carboxylic acid increases the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to the isopropyl-substituted analog (pKa ~4.0–4.5) .

- Hydrophobic Substituents: The cyclopropylcarbonyl group in 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid reduces aqueous solubility, making it more suitable for non-polar reaction environments .

B. Heterocyclic Core Modifications

- Pyrazole vs. Pyrrole: The pyrazole ring in 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid is more electron-deficient than pyrrole, altering its binding affinity in enzyme inhibition studies .

- Pyrimidine Derivatives: Chlorinated pyrimidine analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid ) exhibit distinct UV-Vis absorption profiles due to extended conjugation .

Biological Activity

4-Isopropyl-1H-pyrrole-2-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring substituted with an isopropyl group and a carboxylic acid functional group. Its molecular formula is CHNO, with a molecular weight of approximately 153.18 g/mol. The presence of the isopropyl group enhances its lipophilicity, which may influence its biological interactions and activities.

Antibacterial Properties

The antibacterial activity of pyrrole derivatives has been well-documented. Compounds similar to this compound have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, certain pyrrole derivatives exhibited MIC (Minimum Inhibitory Concentration) values significantly lower than standard antibiotics, suggesting their potential as new antibacterial agents .

Interaction with Biological Targets

Studies have suggested that this compound may interact with various biological targets, including receptors involved in neurotransmission. The compound's carboxylic acid group is likely to play a crucial role in binding interactions through hydrogen bonding, which can influence its pharmacological profile. Investigations into its binding affinity with enzymes or receptors could provide insights into its mechanism of action .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical routes. Common methods include:

- Cyclization Reactions : Utilizing precursors that undergo cyclization to form the pyrrole ring.

- Functional Group Transformations : Modifying existing compounds to introduce the isopropyl and carboxylic acid functionalities.

These synthetic strategies are essential for producing derivatives that may enhance biological activity or selectivity against specific targets .

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for 4-isopropyl-1H-pyrrole-2-carboxylic acid, and how are intermediates characterized?

The synthesis of this compound typically involves multi-step protocols. For example, analogous pyrrole-carboxylic acids are synthesized via cyclization reactions or functional group transformations. A common approach includes:

- Stepwise alkylation and carboxylation : Introducing the isopropyl group via alkylation of a pyrrole precursor, followed by carboxylation using reagents like CO₂ under controlled conditions.

- Intermediate characterization : Key intermediates are validated using ¹H NMR (e.g., δ 2.56 ppm for methyl groups in pyrrole derivatives) and LCMS (e.g., [M+1]⁺ peaks) to confirm structural integrity .

Q. How are physicochemical properties (e.g., solubility, stability) determined for this compound?

- Solubility : Tested in solvents like DMSO, ethanol, and water using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Assessed via accelerated stability studies under varying pH, temperature, and light exposure, monitored by HPLC .

- Key data : For structurally similar compounds (e.g., 4-methyl-1H-pyrrole-2-carboxylic acid), logP values and pKa are experimentally derived using potentiometric titrations .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- ¹H NMR : Aromatic protons in pyrrole rings appear between δ 6.5–7.5 ppm, while isopropyl groups show split peaks near δ 1.2–1.5 ppm .

- FTIR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, and N-H stretches (pyrrole) near 3400 cm⁻¹ .

- X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., R₂²(8) motifs in pyrrole-carboxylic acid dimers) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

- Catalyst screening : Palladium acetate or tert-butyl XPhos improves coupling reactions in multi-step syntheses .

- Temperature control : Reactions at 40–100°C under inert atmospheres minimize side products .

- Purification : Use of reverse-phase HPLC or recrystallization from ethanol/water mixtures enhances purity (>97%) .

Q. How are contradictions in spectral data resolved during structural elucidation?

Q. What computational methods predict the biological activity of this compound?

- Docking studies : Molecular docking into target proteins (e.g., kinases) using software like AutoDock Vina.

- QSAR models : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with bioactivity using descriptors like logP and H-bonding capacity .

Q. How does the crystal packing of this compound influence its solid-state reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.